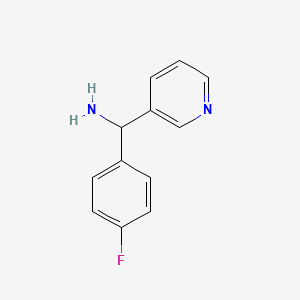

(4-Fluorophenyl)(pyridin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

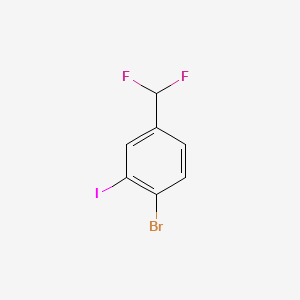

The compound (4-Fluorophenyl)(pyridin-3-yl)methanamine is an organic compound with the CAS Number: 177976-53-3 . It has a molecular weight of 202.23 . The IUPAC name for this compound is [5-(4-fluorophenyl)-3-pyridinyl]methanamine .

Molecular Structure Analysis

The InChI code forThis compound is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The compoundThis compound is a solid at room temperature . Its molecular weight is 202.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Applications De Recherche Scientifique

Met Kinase Inhibition

- Discovery of Selective Met Kinase Inhibitors : Research has led to the discovery of potent and selective Met kinase inhibitors, such as BMS-777607, which demonstrate complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration (Schroeder et al., 2009).

Catalytic Applications

- Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been used in the synthesis of NCN′ pincer palladacycles, demonstrating good activity and selectivity in catalytic applications (Roffe et al., 2016).

Antidepressant-like Activity

- Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists : A series of derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high selectivity and potent antidepressant-like activity (Sniecikowska et al., 2019).

Antiosteoclast Activity

- Synthesis and Antiosteoclast Activity of Diazaphospholo Derivatives : A family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has been synthesized, showing moderate to high antiosteoclast activity (Reddy et al., 2012).

Fluorescent pH Sensors

- Tri-(2-picolyl) Amine-Modified Triarylborane for Sensing Anions : This compound can distinguish between cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses (Zhang et al., 2019).

Serotonin 5-HT1A Receptor Agonists

- Novel Derivatives of 2-Pyridinemethylamine as Selective 5-HT1A Agonists : These derivatives exhibit enhanced oral bioavailability and long-lasting 5-HT1A agonist activity, indicating potential as antidepressants (Vacher et al., 1999).

pH Sensor Applications

- Triphenylamine Derivatives as pH Sensors : Certain triphenylamine derivatives functionalized with fluorophenyl and pyridinyl groups exhibit pH-dependent absorptions and emissions, making them suitable as pH sensors (Hu et al., 2013).

Anticonvulsant Agents

- Schiff Bases of 3-Aminomethyl Pyridine as Anticonvulsants : Novel schiff bases synthesized through condensation reactions have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Cancer Treatment

- Iron(III) Complexes of Pyridoxal Schiff Bases : These complexes show remarkable photocytotoxicity in various cancer cells and display significant uptake in the endoplasmic reticulum, indicating potential applications in cancer therapy (Basu et al., 2015).

Propriétés

IUPAC Name |

(4-fluorophenyl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMFBSOVJATATC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=C(C=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

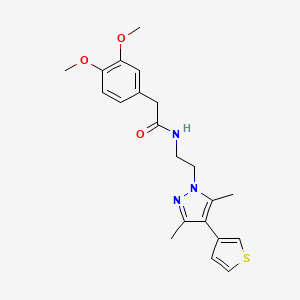

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)

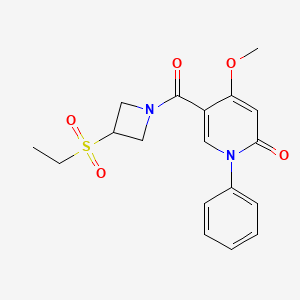

![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)

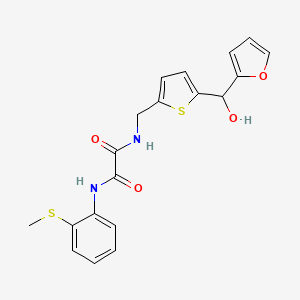

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)

![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)

![Ethyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2707373.png)